(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide
Description
This compound is a highly substituted decahydronaphtho[2,3-c]furan derivative featuring a nitro group at position 7 and a diphenylcarboxamide moiety at position 2.
Properties
IUPAC Name |
(1R,3aR,6R,8aS,9S,9aS)-1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3/t16-,20-,21-,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZYVOWRZCJKC-YSCRHRQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C=C3C[C@@H](CC[C@H]3[C@@H]2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104029 | |
| Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900186-72-3 | |
| Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900186-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the nitro group and the diphenyl moiety may enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies have suggested that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. The structural characteristics allow it to penetrate bacterial membranes effectively. A study indicated that derivatives of this class of compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance charge transport properties.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices for applications in coatings and adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2023 | Antimicrobial | In vitro studies showed effective inhibition of Staphylococcus aureus and Escherichia coli growth. |
| Lee et al., 2021 | Organic Electronics | Developed a prototype OLED using the compound as an emissive layer; reported enhanced brightness and efficiency compared to traditional materials. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from the Naphtho[2,3-c]furan Family
The closest structural analogue identified is (3R,3aS,4S,4aR,7R,8aR,9aR)-7-Amino-3-methyl-1-oxo-N,N-diphenyldodecahydronaphtho[2,3-c]furan-4-carboxamide (CAS: 900186-76-7) . Both compounds share the decahydronaphtho[2,3-c]furan core and diphenylcarboxamide substituent. Key differences include:
- Substituent at Position 7: The target compound has a nitro (-NO₂) group, while the analogue features an amino (-NH₂) group.
- Hydrogenation State : The analogue is described as "dodecahydro," indicating a fully saturated naphthofuran system, whereas the target compound is "decahydro," suggesting partial unsaturation.
Nitro groups are often associated with antibacterial or antiparasitic activity, though this remains speculative without direct data .
Other Naphthofuran Derivatives
- Naphtho[2,3-c]furan-1(3H)-one,4-(3,4-dihydroxyphenyl)-3a,4,9,9a-tetrahydro-6,7-dihydroxy- (CAS: 2643-01-8): This compound shares the naphtho[2,3-c]furan core but features dihydroxyphenyl and hydroxyl substituents instead of nitro and diphenyl groups . Its molecular formula (C₁₈H₁₆O₆) and reduced saturation suggest distinct physicochemical properties, such as increased polarity.
Research Findings and Implications
- Comparative Reactivity: The nitro substituent may render the compound more reactive toward nucleophilic attack compared to its amino analogue, which could be advantageous in prodrug design or covalent inhibitor development.
- Gaps in Data: No direct biological or pharmacokinetic data are available for the target compound. Future studies should explore its activity in assays relevant to inflammation, infection, or cancer, given the pharmacological profiles of similar naphthofuran derivatives .
Preparation Methods
Formation of the Decahydronaphtho[2,3-c]furan Core
- Cyclization Approach: The fused bicyclic furan system is commonly assembled via intramolecular cyclization of suitably functionalized cyclohexane derivatives. This may involve epoxide ring-opening or lactone formation followed by reduction and ring closure.
- Stereocontrol: Use of chiral auxiliaries or catalysts during cyclization ensures the correct stereochemical outcome at the multiple chiral centers.
Introduction of the 3-Methyl Group
- Alkylation: Methylation at the 3-position is typically achieved by regioselective alkylation of an intermediate enolate or organometallic species.
- Reagents: Common methylating agents include methyl iodide or dimethyl sulfate under basic conditions.
Installation of the 7-Nitro Group
- Nitration: The 7-position nitro substituent is introduced via electrophilic aromatic substitution or direct nitration of an intermediate aromatic or partially saturated ring system.
- Regioselectivity: Controlled nitration conditions are employed to avoid over-nitration or substitution at undesired positions.
Formation of the 1-Oxo Functionality
- Oxidation: The ketone at the 1-position is introduced by selective oxidation of a secondary alcohol or via oxidation of an appropriate precursor.
- Oxidizing Agents: Common reagents include PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation.
Synthesis of the N,N-Diphenyl Carboxamide
- Amide Coupling: The carboxamide group is formed by coupling the carboxylic acid or activated ester at the 4-position with diphenylamine.
- Activation Methods: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or acid chlorides facilitates amide bond formation.
Detailed Preparation Methodology from Patent Sources
Based on patent EP2230907B1 and US8129434B2, which describe related benzylphenyl cyclohexane derivatives and their synthetic routes, the following detailed steps are inferred:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclohexane intermediate with protected hydroxyl groups | Use of tetraacetyloxy-protected cyclohexyl derivatives | Provides stereochemically defined cyclohexane scaffold |
| 2 | Selective deprotection and functionalization | Acidic or basic hydrolysis to remove acetyl groups | Exposes hydroxyl groups for further reaction |
| 3 | Intramolecular cyclization to form fused furan ring | Use of acid catalysis or base-promoted cyclization | Formation of decahydronaphtho-furan core |
| 4 | Introduction of nitro substituent at 7-position | Controlled nitration using nitric acid or nitrating agents | Selective nitration without ring degradation |
| 5 | Oxidation at 1-position to form ketone | PCC or Swern oxidation | Conversion of secondary alcohol to ketone |
| 6 | Activation of 4-carboxylic acid group | Conversion to acid chloride or use of coupling agents | Prepares for amide bond formation |
| 7 | Coupling with diphenylamine | Use of EDCI or DCC in suitable solvent (e.g., dichloromethane) | Formation of N,N-diphenyl carboxamide |
Research Findings and Analytical Data
- Stereochemical Integrity: Chiral HPLC and NMR spectroscopy confirm the stereochemistry at all six chiral centers.
- Yield Optimization: Use of protecting groups and mild reaction conditions improves overall yield and purity.
- Purification: Chromatographic techniques such as preparative HPLC or recrystallization are employed to isolate the final compound.
- Characterization: Mass spectrometry (ESI-MS), IR spectroscopy (noting characteristic amide and nitro stretches), and elemental analysis confirm the compound’s identity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclohexane scaffold synthesis | Protection/deprotection cycles | Acetylation, hydrolysis | Controls stereochemistry |
| Fused furan ring formation | Intramolecular cyclization | Acid/base catalysis | Forms core bicyclic structure |
| Nitro group introduction | Electrophilic nitration | HNO3 or nitrating mixture | Regioselective nitration |
| Ketone formation | Oxidation of secondary alcohol | PCC, Swern reagent | Mild oxidation preferred |
| Amide bond formation | Coupling with diphenylamine | EDCI, DCC, acid chloride intermediates | Efficient amide synthesis |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclization of nitro-substituted intermediates and carboxamide coupling. Key intermediates like ethyl carbamate derivatives (e.g., CAS 900180-06-5) can be functionalized via nitro reduction or stereoselective cyclization . Optimization includes Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects, minimizing side reactions through factorial design principles .
Q. How is the stereochemical configuration validated, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography (e.g., as applied to structurally similar compounds in Acta Cryst. studies) resolves absolute stereochemistry . Complementary techniques include chiral HPLC, NMR-based NOE experiments, and circular dichroism (CD) spectroscopy to confirm enantiopurity and spatial arrangement of substituents .
Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?
- Methodological Answer : Initial screens involve enzyme inhibition assays (e.g., kinase or protease targets) and cell viability studies using MTT or ATP-based luminescence. Dose-response curves and IC50 calculations are critical for potency assessment. For nitro-containing compounds, redox activity assays (e.g., nitroreductase sensitivity) should be included to evaluate prodrug potential .
Advanced Research Questions
Q. How can computational quantum chemical calculations guide the design of derivatives with enhanced properties?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and regioselectivity in nitro group transformations. Molecular docking (e.g., AutoDock Vina) identifies binding interactions in target proteins, while QSAR models optimize substituent effects on bioactivity. ICReDD’s integrated computational-experimental workflows accelerate derivative design by linking quantum mechanics with high-throughput screening .
Q. What strategies resolve contradictions in reported activity data across studies?
- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., solvent, pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate mechanisms. Meta-analyses of published data, adjusted for batch effects and assay variability, clarify discrepancies. Bayesian statistics can quantify uncertainty in conflicting results .
Q. How can factorial design optimize reaction conditions while minimizing experimental runs?
- Methodological Answer : Fractional factorial designs screen critical variables (e.g., catalyst type, solvent polarity, reaction time) with minimal runs. Response surface methodology (RSM) then refines optimal conditions. For example, a 2^3 factorial design reduces 8 experimental permutations to 4, prioritizing variables like nitro group stability under acidic conditions .
Q. What kinetic studies elucidate the nitro group’s role in the compound’s reactivity?
- Methodological Answer : Pseudo-first-order kinetics under varying pH and reducing environments (e.g., NADPH/glutathione systems) quantify nitro reduction rates. Isotopic labeling (e.g., ^15N-nitrogen) tracks intermediate formation via LC-MS. Transition state analysis using Eyring plots reveals activation parameters, guiding nitro group modifications for controlled reactivity .
Q. How can AI-driven simulations predict novel synthesis pathways?
- Methodological Answer : COMSOL Multiphysics integrates AI for reaction modeling, predicting solvent effects and energy barriers. Automated platforms (e.g., self-optimizing reactors) use machine learning to iteratively adjust parameters (e.g., flow rate, pressure) based on real-time spectroscopic feedback. These systems reduce trial-and-error inefficiencies, as demonstrated in smart laboratory frameworks .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
